

physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)benzoic acid

Cat. No.: B115455

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An In-depth Technical Guide to **4-Chloro-2-(trifluoromethyl)benzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)benzoic acid, identified by CAS Number 142994-09-0, is a halogenated aromatic carboxylic acid.[1][2] It serves as a crucial building block and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[2] The presence of both a chloro and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and reactivity, making it a valuable component in the synthesis of complex molecules.[1] The trifluoromethyl group, in particular, is known to enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental considerations, and its role in synthetic applications.

Physical and Chemical Properties

The core physical and chemical characteristics of **4-Chloro-2-(trifluoromethyl)benzoic acid** are summarized below. Data is compiled from various chemical suppliers and databases.

Physical Properties

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	108.0 - 112.0 °C	[1][2]
Boiling Point	264.7 - 265 °C at 760 mmHg	[1][3]
Density	1.5 - 1.523 g/cm ³	[1][3]
Flash Point	113.9 ± 27.3 °C	[3]
Solubility	While specific data is limited, the trifluoromethyl group is noted to enhance solubility.[2] Related fluorinated benzoic acids show moderate solubility in water and higher solubility in polar organic solvents like ethanol and acetone.[4] The isomeric 4-Chloro-3-(trifluoromethyl)benzoic acid is slightly soluble in water (0.039 g/L at 25°C).[5][6]	N/A

Chemical Properties

Property	Value	Source(s)
CAS Number	142994-09-0	[1][2]
Molecular Formula	C ₈ H ₄ ClF ₃ O ₂	[2]
Molecular Weight	224.56 g/mol	[2]
Synonyms	4-Chloro- α,α,α -trifluoro-o-toluic acid	[2]
Purity	Typically $\geq 98\%$ (by GC)	[2]
pKa	The pKa for the isomeric 4-Chloro-3-(trifluoromethyl)benzoic acid is predicted to be 3.54 ± 0.10 . [6]	N/A
Stability	Stable under various conditions, facilitating complex chemical reactions. [2]	N/A

Spectral Data

Detailed spectral analyses are crucial for structure confirmation and purity assessment. Spectroscopic data for **4-Chloro-2-(trifluoromethyl)benzoic acid**, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical suppliers. [7]

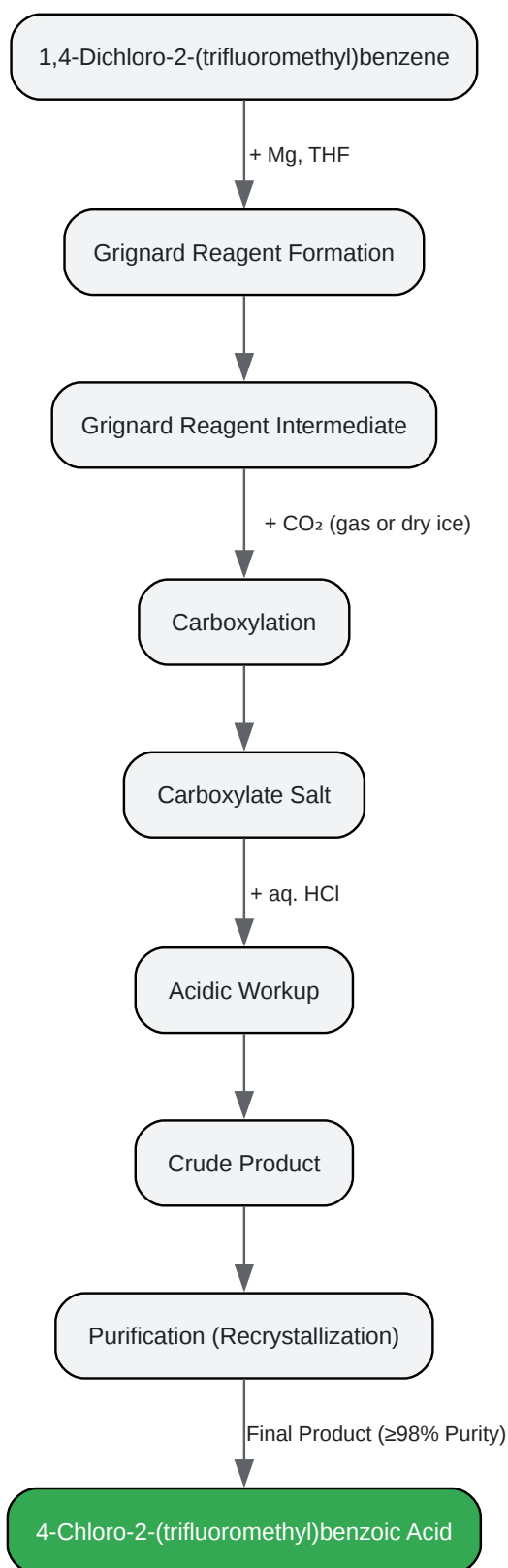
- ¹H NMR: Expected signals would correspond to the aromatic protons on the benzene ring and the acidic proton of the carboxylic acid group.
- ¹³C NMR: Expected signals would include carbons of the benzene ring, the carboxyl carbon, and the carbon of the trifluoromethyl group (showing coupling with fluorine).
- IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-Cl, and C-F bonds.
- Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure.

Experimental Protocols & Workflows

As a key intermediate, this compound is utilized in various synthetic routes. Below are representative protocols and logical workflows.

Representative Synthetic Workflow

While multiple synthetic routes exist, a common approach for producing substituted benzoic acids involves the carboxylation of a Grignard reagent. The following workflow illustrates a plausible synthesis for **4-Chloro-2-(trifluoromethyl)benzoic acid**.



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Caption: A plausible synthetic workflow for **4-Chloro-2-(trifluoromethyl)benzoic acid**.

General Protocol for Purity Analysis by Gas Chromatography (GC)

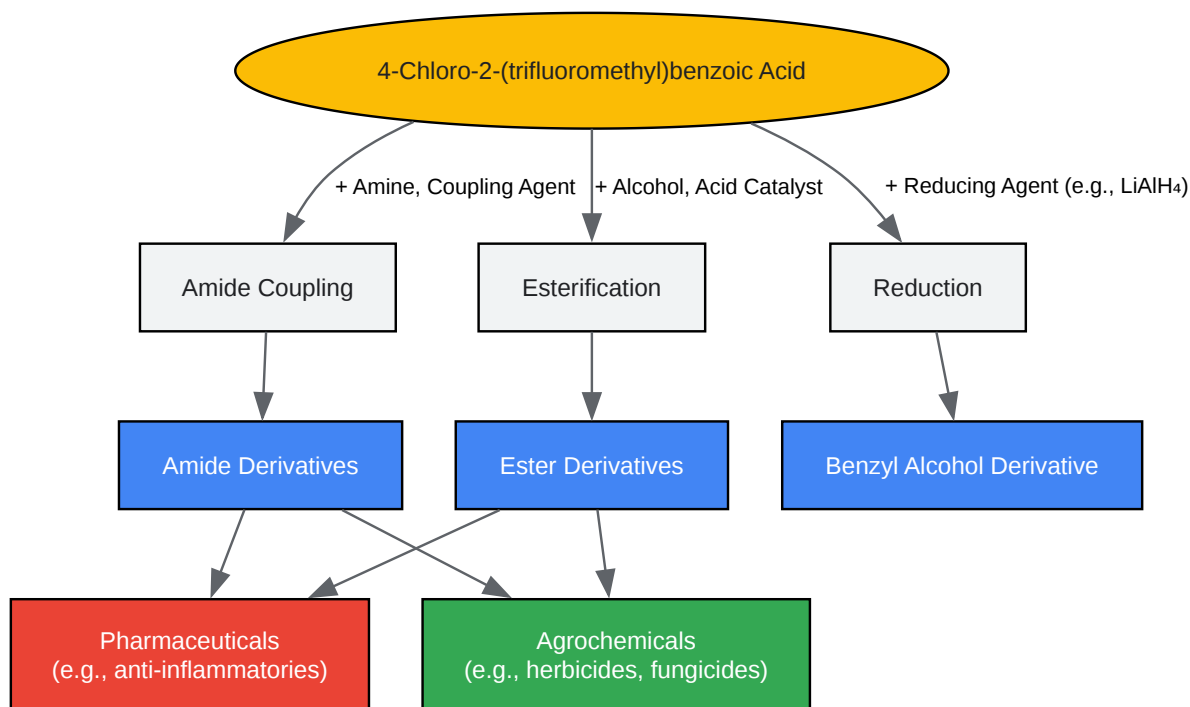
Given that the purity is commonly reported by GC, the following outlines a general method.

- Sample Preparation: Prepare a dilute solution of **4-Chloro-2-(trifluoromethyl)benzoic acid** in a suitable volatile solvent (e.g., ethyl acetate or methanol) at a concentration of approximately 1 mg/mL.
- Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 μ m) is typically suitable.
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium or Hydrogen, at a constant flow rate.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 15 °C/minute.
 - Final hold: Hold at 250 °C for 5 minutes.
- Analysis: Inject 1 μ L of the prepared sample. The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Applications in Synthesis

4-Chloro-2-(trifluoromethyl)benzoic acid is a versatile building block, primarily due to the reactivity of its carboxylic acid group and the influence of its substituents on the aromatic ring.

[2]

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- To cite this document: BenchChem. [physical and chemical properties of 4-Chloro-2-(trifluoromethyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115455#physical-and-chemical-properties-of-4-chloro-2-trifluoromethyl-benzoic-acid]

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